Ethyl-D-proline
Description
Significance of Chiral Amino Acids in Asymmetric Synthesis
Chiral amino acids are of paramount importance in asymmetric synthesis, a field focused on the selective production of one enantiomer of a chiral molecule. This selectivity is crucial in various industries, particularly pharmaceuticals, where the two enantiomers of a drug can have vastly different physiological effects. D-amino acids, including D-proline, serve as invaluable chiral building blocks. leapchem.comchemimpex.com They provide a predefined stereochemical center that can be used to induce chirality in new molecules, leading to the synthesis of enantiomerically pure compounds. leapchem.com The unique cyclic structure of proline, in particular, imparts a conformational rigidity that is highly advantageous in controlling the stereochemical outcome of reactions. thieme-connect.comresearchgate.net This rigidity helps to create a well-defined three-dimensional environment during a chemical transformation, thereby directing the approach of reactants to favor the formation of a specific stereoisomer.
Historical Context of Proline-Based Organocatalysis
The use of proline as an organocatalyst represents a significant milestone in the field of asymmetric synthesis. Although early examples of organocatalysis existed, the rediscovery and development of proline-catalyzed reactions in the early 2000s are often considered a starting point for the modern era of organocatalysis. benthamdirect.comwikipedia.org In the 1970s, researchers at Schering AG and Hoffmann-La Roche independently reported the use of proline to catalyze intramolecular aldol (B89426) reactions. wikipedia.org These reactions, now famously known as the Hajos-Parrish-Eder-Sauer-Wiechert reaction, demonstrated the ability of a small, chiral organic molecule to effect a highly enantioselective transformation. wikipedia.org
However, the full potential of proline catalysis was not widely appreciated until three decades later. The work of Benjamin List and Carlos F. Barbas III demonstrated that proline could efficiently catalyze intermolecular aldol reactions, expanding the scope and utility of this methodology. wikipedia.org This revitalization of interest spurred a flurry of research, leading to the development of a wide range of proline-catalyzed reactions, including Mannich reactions, Michael additions, and α-aminations. wikipedia.org The mechanism of these reactions typically involves the formation of an enamine or iminium ion intermediate from the reaction of proline with a carbonyl compound, which then participates in the key bond-forming step. wikipedia.orgwikipedia.org The success of proline catalysis has led to the development of numerous proline derivatives to fine-tune reactivity and selectivity. mdpi.com
Scope and Research Trajectories for Ethyl-D-proline
This compound is a derivative of D-proline where the carboxylic acid group is esterified with an ethyl group. chemscene.com This modification can alter the compound's physical and chemical properties, such as its solubility and reactivity. Research involving this compound and its hydrochloride salt often focuses on its application as a chiral building block in the synthesis of more complex molecules. chemimpex.com It serves as a valuable intermediate in the preparation of various pharmaceuticals and bioactive compounds. chemimpex.com
Current research trajectories for this compound and related compounds include their use in peptide synthesis, where the ethyl ester can serve as a protecting group for the carboxylic acid. chemimpex.com In the field of organocatalysis, while proline itself is a well-established catalyst, derivatives like this compound can be explored for their potential catalytic activity or as precursors to new catalysts. chemimpex.com The introduction of the ethyl group can influence the catalyst's solubility in different reaction media and may affect the transition state of the catalyzed reaction, potentially leading to different or improved stereochemical outcomes. Further research may also explore the synthesis of novel, fused bicyclic proline analogues using derivatives like this compound as starting materials. nih.gov
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₃NO₂ chemscene.com |
| Molecular Weight | 143.18 g/mol chemscene.com |
| CAS Number | 165552-34-1 chemscene.com |
| IUPAC Name | (2R)-1-Ethylpyrrolidine-2-carboxylic acid chemscene.com |
| SMILES | CCN1CCC[C@@H]1C(=O)O chemscene.com |
Table 2: Properties of this compound Hydrochloride
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₄ClNO₂ thermofisher.com |
| Molecular Weight | 179.64 g/mol thermofisher.com |
| CAS Number | 131477-20-8 scbt.com |
| IUPAC Name | ethyl (2R)-pyrrolidine-2-carboxylate;hydrochloride thermofisher.com |
| Appearance | Light yellow liquid thermofisher.com |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
165552-34-1 |
|---|---|
Molecular Formula |
C7H14ClNO2 |
Molecular Weight |
179.64 g/mol |
IUPAC Name |
(2R)-1-ethylpyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c1-2-8-5-3-4-6(8)7(9)10;/h6H,2-5H2,1H3,(H,9,10);1H/t6-;/m1./s1 |
InChI Key |
UBUGOZFEGIKNLN-FYZOBXCZSA-N |
SMILES |
CCN1CCCC1C(=O)O |
Isomeric SMILES |
CCN1CCC[C@@H]1C(=O)O.Cl |
Canonical SMILES |
CCN1CCCC1C(=O)O.Cl |
sequence |
P |
Origin of Product |
United States |
Chemical Reactivity and Reaction Mechanisms Involving Ethyl D Proline Derivatives
Enamine Catalysis Mechanistic Insights
Enamine catalysis is a powerful strategy in organic synthesis, activating carbonyl compounds toward nucleophilic attack. pnas.orgmasterorganicchemistry.com Proline and its derivatives, including Ethyl-D-proline, are exemplary catalysts in this field. pnas.org The mechanism involves the formation of a key enamine intermediate from the reaction of the secondary amine of the proline catalyst with a carbonyl compound. numberanalytics.com
Enamine Formation and Iminium Ion Intermediates
Following the formation of the enamine, it can react with an electrophile. The subsequent step involves the formation of an iminium ion intermediate. numberanalytics.commakingmolecules.com This iminium ion is then hydrolyzed to release the final product and regenerate the catalyst, allowing it to re-enter the catalytic cycle. makingmolecules.com The formation and reaction of these enamine and iminium ion intermediates are central to the catalytic activity of proline and its derivatives. numberanalytics.com It is important to note that both cis and trans iminium ions are possible intermediates, which can influence the enantioselectivity of the reaction. princeton.edu
Role of the Carboxylic Acid Moiety in Catalytic Cycles
The carboxylic acid group of proline and its derivatives plays a crucial role in the catalytic cycle. nih.govresearchgate.net In the widely accepted Houk-List transition state model for enamine-mediated processes, the carboxylic acid proton is essential for directing the approaching electrophile. researchgate.net It is believed to form a hydrogen bond with the electrophile, thereby activating it and controlling the stereochemical outcome of the reaction. wikipedia.orgclockss.org This dual activation, where the amine forms the nucleophilic enamine and the carboxylic acid activates the electrophile, is a key feature of proline catalysis. clockss.org
Furthermore, computational studies have shown that the carbonyl oxygen of the carboxylic acid can act as a nucleophile, with the carboxylic acid -OH group forming a hydrogen bond with other moieties in the substrate, which can enhance nucleophilicity and play a critical role in the selectivity-determining step. rsc.org The position of the carboxylic acid group on the pyrrolidine (B122466) ring can also direct the stereoselectivity, leading to either syn or anti products in Mannich-type reactions. libretexts.orgacs.org
Oxazolidinone Formation in Catalytic Pathways
However, there is an alternative mechanistic proposal by Seebach and Eschenmoser which suggests that oxazolidinones are not merely dead-end byproducts but are instead key intermediates in the catalytic cycle. nih.govresearchgate.net This theory posits that the reaction proceeds through the formation of an oxazolidinone, which then undergoes elimination to form the enamine. nih.govresearchgate.net While this view is contested, the detection of oxazolidinones in reaction mixtures by techniques like NMR indicates their definite presence and potential influence on the reaction pathway. nih.govwikipedia.org It has been demonstrated that an oxazolidinone derived from proline and cyclohexanone (B45756) can react with electrophiles, suggesting it can be a reactive intermediate. researchgate.net
Catalytic Activity of D-Proline Esters and Derivatives in Asymmetric Transformations
D-proline and its ester derivatives are highly effective organocatalysts for a variety of asymmetric transformations, most notably the aldol (B89426) reaction. nih.govillinois.edu Their ability to induce high levels of stereoselectivity has made them valuable tools in the synthesis of chiral molecules. illinois.edursc.org
Asymmetric Aldol Reactions
The proline-catalyzed direct asymmetric aldol reaction is a cornerstone of organocatalysis, providing a method to form carbon-carbon bonds with high enantioselectivity without the need for pre-formed enolates. nih.govprinceton.edu The reaction typically involves the condensation of a ketone with an aldehyde, catalyzed by proline or its derivatives. nih.gov The generally accepted mechanism involves the formation of an enamine from the ketone and the proline catalyst, which then attacks the aldehyde. clockss.org The stereochemical outcome is rationalized by a Zimmerman-Traxler-like transition state, where the carboxylic acid group of the proline catalyst plays a key role in orienting the substrates. rsc.orgharvard.edu
The use of D-proline leads to the formation of the opposite enantiomer of the aldol product compared to when L-proline is used, providing access to both enantiomers of a target molecule. illinois.edu Proline derivatives, including esters, have been developed to improve upon the catalytic activity and selectivity of proline itself, often by increasing solubility or modifying the steric and electronic properties of the catalyst. nih.govnih.gov
Cross-Aldol Reactions with Specific Substrates
The scope of proline-catalyzed aldol reactions extends to cross-aldol reactions, where two different carbonyl compounds are coupled. A significant challenge in cross-aldol reactions is controlling the chemoselectivity, as self-aldol reactions can be a competing pathway. illinois.edumasterorganicchemistry.com
Proline and its derivatives have been successfully employed as catalysts in the cross-aldol reaction between different aldehydes. illinois.eduprinceton.edu For instance, the reaction between various substituted aldehydes as both the donor and acceptor components has been achieved with high anti-diastereoselectivity and excellent enantioselectivity using proline catalysis. princeton.edu The success of these reactions often depends on careful control of reaction conditions, such as the choice of solvent, to suppress unwanted side reactions like aldehyde self-condensation. illinois.eduacs.org
Furthermore, proline catalysis has been effectively used for cross-aldol reactions involving ketones as the enolate source and various aldehydes as the electrophile. For example, the reaction of acetone (B3395972) with a range of aromatic and aliphatic aldehydes proceeds in good yields and with high enantioselectivities. nih.gov The reaction has also been extended to other ketones and specialized aldehyde substrates like α-keto esters. nih.govillinois.edu
Below is a table summarizing the results of D-proline catalyzed asymmetric cross-aldol reactions with specific substrates.
| Donor | Acceptor | Catalyst Loading (mol%) | Solvent | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee %) |
| Cyclohexanone | 4-Nitrobenzaldehyde | 30 | DMSO/MeOH | 95 | 95:5 | 98 |
| Acetone | Isovaleraldehyde | 20-30 | Acetone | 51 | - | 93 |
| Hydroxyacetone | Various aldehydes | 20-30 | Ketone/DMSO | - | High for α-branched aldehydes | - |
| Propionaldehyde | Dihydroxyacetone | 30 | DMF | 76 | >98:2 | >98 |
This table is a representative summary based on findings in the literature and specific results can vary based on detailed reaction conditions. nih.govclockss.orgmdpi.com
Sequential and Cascade Aldolizations
While direct research on this compound in sequential and cascade aldolizations is not extensively detailed in the provided results, the principles of proline catalysis in such reactions are well-established and can be extrapolated. Proline-catalyzed cascade reactions, such as the double aldolization of aldehydes, can lead to the formation of complex polyol structures. researchgate.net For instance, L-proline has been shown to catalyze the double aldolization of propionaldehyde, although with moderate diastereoselectivity and low enantioselectivity. researchgate.net The addition of a second catalyst, such as D-proline, in a sequential one-pot transformation has been demonstrated to improve enantiocontrol in the second aldolization event. researchgate.net These cascade reactions are of significant interest as they allow for the rapid construction of multiple C-C bonds and stereocenters in a single operation. researchgate.net
A related concept, the transannular aldolization, has been successfully catalyzed by proline derivatives with high enantioselectivity. acs.org For example, the transannular aldol reaction of 1,5-cyclononanedione catalyzed by (S)-proline yielded the corresponding β-hydroxy ketone as a single diastereomer with promising enantioselectivity. acs.org This demonstrates the potential of proline-based catalysts to control complex intramolecular cyclizations.
Asymmetric Mannich Reactions
This compound and its parent compound, D-proline, are effective catalysts for asymmetric Mannich reactions, which are fundamental carbon-carbon bond-forming reactions that produce β-amino carbonyl compounds. libretexts.orgillinois.eduwikipedia.orgnih.gov The general mechanism involves the reaction of an aldehyde or ketone with the proline catalyst to form a nucleophilic enamine intermediate. illinois.edu This enamine then attacks an electrophilic imine, which can be pre-formed or generated in situ from an aldehyde and an amine. illinois.edu Hydrolysis of the resulting iminium product yields the desired Mannich adduct. libretexts.orgnptel.ac.in
A significant advancement in Mannich reactions is the development of one-pot, three-component protocols where the ketone, aldehyde, and amine are all present in the same reaction vessel. libretexts.orgnih.gov Proline-catalyzed direct asymmetric three-component Mannich reactions have been extensively studied and optimized. nih.gov These reactions offer high operational simplicity and allow for the simultaneous creation of two adjacent stereogenic centers with good to excellent diastereo- and enantioselectivities. libretexts.orgnptel.ac.in For example, the reaction of a ketone, an aldehyde, and p-anisidine (B42471) catalyzed by L-proline can produce the Mannich product with high enantiomeric excess. libretexts.org The use of N-PMP-protected α-imino ethyl glyoxylate (B1226380) with various ketones in a proline-catalyzed three-component reaction provides a route to functionalized α-amino acids with complete syn-stereocontrol. libretexts.org
The stereochemical outcome of proline-catalyzed Mannich reactions, specifically the syn or anti diastereoselectivity, is highly dependent on the structure of the proline catalyst and the reactants. (S)-proline typically catalyzes the Mannich reaction to afford syn-products. libretexts.orgwikipedia.orgnptel.ac.in This selectivity is attributed to a transition state where the si-face of the (E)-aldimine is attacked by the enamine. libretexts.orgillinois.edu The re-face attack is disfavored due to steric hindrance between the aromatic ring of the p-methoxyphenyl (PMP) group of the imine and the pyrrolidine ring of the catalyst. libretexts.orgillinois.edu
Conversely, modified proline derivatives can lead to the formation of anti-products. For instance, (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid gives anti-selective products in the Mannich reaction of aldehydes with α-imino ethyl glyoxylate. libretexts.org Similarly, (R)-3-pyrrolidinecarboxylic acid catalyzes the reaction of ketones with α-imino ethyl glyoxylate to yield anti-products. libretexts.org This demonstrates that the position of the carboxylic acid group on the pyrrolidine ring is a key determinant in directing the stereoselectivity of the reaction. libretexts.org
| Catalyst | Reactants | Major Product Diastereomer | Reference |
| (S)-Proline | Aldehydes + α-imino ethyl glyoxylate | syn | libretexts.orgnptel.ac.in |
| (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid | Aldehydes + α-imino ethyl glyoxylate | anti | libretexts.org |
| (S)-Proline | Ketones + α-imino ethyl glyoxylate | syn | libretexts.org |
| (R)-3-pyrrolidinecarboxylic acid | Ketones + α-imino ethyl glyoxylate | anti | libretexts.org |
Three-Component Mannich-Type Reactions
Michael Addition Reactions
Proline and its derivatives are also efficient catalysts for asymmetric Michael addition reactions, a type of conjugate addition that forms carbon-carbon bonds. wikipedia.orgniscpr.res.in The reaction mechanism is analogous to other enamine-based catalysis, where the proline catalyst reacts with a ketone or aldehyde donor to form a nucleophilic enamine. This enamine then adds to an α,β-unsaturated acceptor, such as a nitro-olefin. niscpr.res.inscirp.org
The use of unmodified ketones as donors in proline-catalyzed Michael additions to nitro-olefins has been shown to be effective. scirp.org The development of novel L-proline derived bifunctional organocatalysts has been applied to the asymmetric Michael addition of dithiomalonates to trans-β-nitroolefins, achieving high yields and enantioselectivities. acs.org These reactions provide access to synthetically useful γ-nitrocarbonyl compounds. scirp.org
Other Organocatalytic Applications (e.g., Morita-Baylis-Hillman reactions)
Beyond aldol, Mannich, and Michael reactions, proline and its derivatives have found application in other organocatalytic transformations, including the Morita-Baylis-Hillman (MBH) reaction. thieme-connect.comrsc.org The MBH reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, typically catalyzed by a nucleophilic catalyst. rsc.org While tertiary amines and phosphines are the conventional catalysts, amino acids like proline have also been investigated.
In some instances, D-proline has been used as a catalyst in the MBH reaction, yielding the corresponding (S)-MBH product with moderate enantiomeric excess. rsc.org Proline derivatives can also be used in combination with other catalysts. For example, a chiral tertiary amine co-catalyzed by L-proline has been used in enantioselective MBH reactions. jst.go.jp
Reactivity in Peptide Coupling and Amidation Reactions
While this compound itself is an amino acid ester, the reactivity principles of its constituent D-proline are highly relevant to peptide coupling and amidation reactions. The formation of an amide bond between the carboxyl group of one amino acid and the amino group of another is the fundamental reaction in peptide synthesis. bachem.com This process typically requires the activation of the carboxylic acid group using a coupling reagent. bachem.comglobalresearchonline.net
Proline residues present unique characteristics in peptide synthesis. Due to its secondary amine structure, proline can disrupt the formation of secondary structures like β-sheets in growing peptide chains, which can otherwise lead to aggregation and incomplete reactions. peptide.com However, diketopiperazine formation, a common side reaction, is particularly prevalent when proline is one of the first two amino acids in a sequence, especially in Fmoc-based synthesis. peptide.comiris-biotech.de
In the context of amidation, custom-designed L-proline-based amphiphilic molecules have been developed as surfactants to facilitate amide and peptide bond formation in water, addressing the environmental concerns associated with traditional organic solvents. nsf.gov
Utilization in Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the stepwise construction of peptide chains on an insoluble polymer support. csic.espeptide.com The incorporation of N-alkylated amino acids like this compound into a peptide sequence can impart unique conformational constraints and properties to the final peptide. The general principle of SPPS involves the repeated cycle of deprotection of the N-terminal amino group of the growing peptide chain followed by coupling with the next N-protected amino acid. peptide.com
The synthesis of peptides containing proline derivatives, including D-proline, is well-established within standard SPPS protocols. nih.gov For the incorporation of this compound, the most common approach would utilize the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amino function, a strategy widely favored for its mild deprotection conditions. researchgate.netiris-biotech.de
The general cycle for incorporating Fmoc-Ethyl-D-proline-OH into a peptide chain via SPPS would be as follows:
Resin Preparation: The synthesis begins with a solid support (resin), to which the first amino acid (or the C-terminal portion of the peptide) is attached. google.com
Deprotection: The N-terminal Fmoc group of the resin-bound amino acid is removed, typically using a solution of a secondary amine like piperidine (B6355638) in a solvent such as dimethylformamide (DMF). iris-biotech.denih.gov
Coupling: The free N-terminal amine of the resin-bound peptide then reacts with the activated carboxyl group of the incoming Fmoc-Ethyl-D-proline-OH. Activation of the carboxylic acid is achieved using coupling reagents.
Washing: After the coupling reaction, the resin is thoroughly washed to remove excess reagents and byproducts. peptide.com
This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin support, and all remaining protecting groups are removed. csic.es
Table 1: Key Components and Conditions in SPPS for this compound Incorporation
| Component/Step | Description | Common Reagents/Conditions |
| Solid Support (Resin) | Insoluble polymer to which the peptide is anchored. The choice of resin depends on the desired C-terminal functionality (e.g., amide or carboxylic acid). | Wang resin, Rink amide resin nih.gov |
| Temporary N-α Protecting Group | Protects the α-amino group of this compound during coupling to prevent self-polymerization. | 9-fluorenylmethoxycarbonyl (Fmoc) researchgate.netiris-biotech.de |
| Deprotection Reagent | Removes the temporary N-α protecting group from the growing peptide chain. | 20% Piperidine in DMF nih.govnih.gov |
| Coupling Reagents | Activate the carboxylic acid of the incoming Fmoc-Ethyl-D-proline for amide bond formation. | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIPEA (N,N-Diisopropylethylamine) nih.gov |
| Final Cleavage | Releases the synthesized peptide from the resin and removes any permanent side-chain protecting groups. | Trifluoroacetic acid (TFA)-based cocktails iris-biotech.de |
The incorporation of D-amino acids, such as this compound, is a common strategy to increase the proteolytic stability of peptides and to induce specific secondary structures, like β-turns, often facilitated by a D-Pro-L-Pro motif. nih.gov
Amidation with Benzoyl Chloride for Analytical Derivatization
For analytical purposes, particularly in chromatography, it is often necessary to derivatize analytes to enhance their detection. This compound, lacking a strong chromophore, can be derivatized to improve its visibility under UV detection in High-Performance Liquid Chromatography (HPLC). google.com Benzoyl chloride is a widely used derivatizing agent for primary and secondary amines, including proline and its derivatives. researchgate.netnih.govgoogle.com
The reaction involves the amidation of the secondary amine of this compound with benzoyl chloride. This reaction, a type of Schotten-Baumann reaction, proceeds under basic conditions. google.com The addition of the benzoyl group introduces a phenyl ring, which has strong ultraviolet absorbance, thereby significantly increasing the sensitivity of detection. google.comgoogle.com
A typical derivatization procedure for the analysis of a proline derivative like this compound would involve the following steps:
Sample Preparation: An aqueous solution of the sample containing this compound is prepared.
Alkalinization: The solution is made basic, for instance, by adding a sodium hydroxide (B78521) or sodium carbonate solution. This deprotonates the secondary amine, making it a more effective nucleophile. google.comresearchgate.net
Derivatization: A solution of benzoyl chloride in an organic solvent (e.g., acetonitrile (B52724) or dichloromethane) is added to the basic sample solution. The mixture is shaken vigorously to facilitate the reaction. google.comgoogle.com
Neutralization/Quenching: After the reaction is complete, the solution is often neutralized with an acid, such as hydrochloric acid, to stop the reaction and prepare the sample for injection into the HPLC system. google.com
The resulting N-benzoyl-Ethyl-D-proline derivative is more hydrophobic than the parent compound, leading to better retention on reversed-phase HPLC columns and allowing for its quantification with high sensitivity. researchgate.netnih.gov
Table 2: Typical Reaction Conditions for Benzoyl Chloride Derivatization of Proline Derivatives
| Parameter | Condition | Purpose |
| Derivatizing Agent | Benzoyl Chloride (in acetonitrile or dichloromethane) | Introduces a UV-active benzoyl group. google.comgoogle.com |
| Base Catalyst | 1 mol/L Sodium Hydroxide or 100 mM Sodium Carbonate | Deprotonates the amine for nucleophilic attack. google.comresearchgate.net |
| Reaction Time | 20-30 minutes | Allows for the completion of the amidation reaction. google.com |
| Reaction Temperature | Room Temperature | The reaction is typically fast and does not require heating. researchgate.net |
| Quenching Agent | 1 mol/L Hydrochloric Acid | Neutralizes excess base and stops the reaction. google.com |
| Detection Wavelength | ~220-254 nm | Corresponds to the UV absorbance of the benzoyl group. google.com |
This derivatization method is highly effective for the trace analysis of proline isomers and related compounds in various matrices. google.com
Applications of Ethyl D Proline As a Chiral Building Block in Advanced Synthesis
Construction of Chiral 3D Architectures and Frameworks
The rigid conformational structure of the proline ring is a key feature that chemists exploit in the design and synthesis of complex three-dimensional molecules. Ethyl-D-proline, as a derivative, serves as a valuable component in creating chiral 3D architectures. thieme-connect.comthieme-connect.com Its incorporation into molecular frameworks can induce a specific chirality, leading to the formation of structures with helical channels and other sophisticated spatial arrangements. nih.gov
For instance, D-proline and its derivatives have been utilized as building blocks in the construction of chiral metal-organic frameworks (MOFs). thieme-connect.com These porous materials have potential applications in asymmetric catalysis and chiral separations. The predictable stereochemistry of this compound allows for the rational design of these frameworks, where the chiral environment within the pores can influence the stereochemical outcome of reactions or selectively bind specific enantiomers.
Furthermore, the use of proline-functionalized building blocks has been demonstrated in the creation of defects within porous frameworks, leading to materials with tailored catalytic properties. mdpi.com The strategic placement of this compound units can introduce chiral pockets or channels into an otherwise achiral structure, thereby imparting it with catalytic activity for asymmetric transformations. mdpi.com
Synthesis of Bioactive Molecules and Complex Scaffolds
The inherent chirality and constrained conformation of this compound make it an attractive starting material and intermediate for the synthesis of a wide array of biologically active molecules and intricate molecular scaffolds.
Amino acids and their derivatives are crucial intermediates in the pharmaceutical industry, serving as precursors for a variety of chiral drugs. evonik.com D-proline itself is a key intermediate in the synthesis of several drugs, including the anti-migraine medication eletriptan. researchgate.netchemicalbook.com The ethyl ester of D-proline can be a strategic starting point for the synthesis of various pharmaceutical agents where the proline scaffold is a core structural element.
The development of efficient synthetic routes to chiral drugs often relies on the availability of enantiomerically pure building blocks. This compound, being a readily accessible chiral molecule, can be incorporated into synthetic sequences to introduce a specific stereocenter, which is often crucial for the biological activity and safety of a drug. researchgate.net For example, chiral proline derivatives are used in the synthesis of drugs for treating conditions like mantle cell lymphoma and metastatic breast cancer. mdpi.com
| Drug/Drug Class | Therapeutic Area | Role of Proline Derivative |
| Eletriptan | Anti-migraine | Key chiral intermediate researchgate.netchemicalbook.com |
| Acalabrutinib | Mantle Cell Lymphoma | Chiral proline derivative used in synthesis mdpi.com |
| Alpelisib | Metastatic Breast Cancer | Chiral center introduced via a proline derivative mdpi.com |
| Angiotensin-Converting Enzyme (ACE) Inhibitors | Antihypertensive | Proline and its derivatives are key structural components nih.gov |
Peptide Nucleic Acids (PNAs) are synthetic analogs of DNA and RNA with a neutral polyamide backbone, a feature that imparts unique hybridization properties and resistance to enzymatic degradation. nih.govscielo.org.mx The conformational flexibility of the standard PNA backbone can be a limitation, and introducing conformational constraints through cyclic structures, such as the pyrrolidine (B122466) ring of proline, can enhance binding affinity and specificity. nih.govrsc.org
This compound can be incorporated into PNA backbones to create conformationally constrained analogs. The stereochemistry of the proline ring significantly influences the hybridization properties of the resulting PNA. For instance, studies on pyrrolidinyl PNAs, which feature a backbone constructed from proline and other cyclic amino acids, have shown that the stereoconfiguration of the monomers is critical for effective binding to DNA and RNA targets. nih.gov While some proline-based modifications can decrease binding affinity, others can lead to improved selectivity for specific nucleic acid sequences or structures. bibliotekanauki.pl The development of pyrrolidinyl PNAs with alternating proline and other amino acid residues has led to systems with enhanced specificity for DNA targets. nih.gov
Quaternary proline analogues, which possess a fully substituted α-carbon, are of significant interest in peptide engineering due to the high degree of conformational constraint they impose. nih.gov The synthesis of these complex amino acids often involves the stereoselective functionalization of proline derivatives.
This compound can serve as a starting material for the preparation of α-functionalized proline derivatives. For example, the alkylation of enolates derived from proline esters is a common strategy for introducing substituents at the α-position. nih.gov The stereochemistry of the starting proline derivative directs the stereochemical outcome of the alkylation, allowing for the synthesis of enantiomerically enriched quaternary prolines. These functionalized analogues have been used as intermediates in the total synthesis of natural products. nih.gov
Synthesis of Peptide Nucleic Acids (PNAs) with Modified Backbones
Role in Polymer Chemistry for Optically Active Polymers
This compound and its derivatives have been utilized in the synthesis of optically active polymers. The chirality of the monomer unit can be transferred to the polymer backbone, leading to the formation of helical structures with specific chiroptical properties. acs.orgumich.edu
The polymerization of N-carboxyanhydrides (NCAs) of proline derivatives, such as poly(trans-3-ethyl-D-proline), has been studied to understand the influence of substituents on the conformational behavior of the resulting polymers. umich.edu These optically active polymers can find applications as chiral stationary phases in chromatography for the separation of racemic compounds. researchgate.net The helical structure of these polymers creates a chiral environment that can differentially interact with the enantiomers of a racemate, enabling their separation.
| Polymer System | Monomer | Key Finding | Application |
| Poly(trans-3-ethyl-D-proline) | trans-3-ethyl-D-proline NCA | Ethyl group influences conformational behavior umich.edu | Conformational studies |
| Proline-derived acetylene (B1199291) polymers | (S)-N-aromatic carbamoyl-2-ethynyl pyrrolidine | Excellent optical resolving power researchgate.net | Chiral stationary phases for HPLC |
Development of Novel Chiral Catalysts and Auxiliaries
D-proline and its derivatives are widely recognized for their role as organocatalysts in a variety of asymmetric reactions. thieme-connect.comthieme-connect.comresearchgate.net The ethyl ester of D-proline can also be employed in the development of novel chiral catalysts and auxiliaries, leveraging the inherent chirality and structural features of the proline ring.
These proline-based catalysts can act as Lewis bases or be incorporated into more complex catalytic systems. For example, D-proline has been used in combination with other chiral molecules, such as Cinchona alkaloids, to create supramolecular bifunctional organocatalysts for enantioselective reactions. thieme-connect.comthieme-connect.com The ability to use either L- or D-proline provides access to both enantiomers of the desired product. thieme-connect.comresearchgate.net
Furthermore, proline derivatives have been used as chiral auxiliaries in the synthesis of enantiomerically pure metal-based catalysts. nih.gov In this approach, the proline derivative temporarily coordinates to the metal center, facilitating the separation of diastereomeric intermediates, which can then be converted to the desired enantiopure catalyst. The development of novel organocatalysts derived from proline continues to be an active area of research, with applications in a wide range of asymmetric transformations. gla.ac.ukmdpi.com
Design of Bile Acid-Derived Proline Catalysts
A significant strategy in catalyst design involves combining the catalytic prowess of proline with the unique structural features of natural products. sns.it Bile acids, with their rigid and concave steroidal backbone, offer a pre-organized chiral environment that can mimic the active site of enzymes like Class I Aldolases. sns.itresearchgate.net Researchers have explored this by synthesizing a family of organocatalysts through the covalent linkage of D-proline (as a prolinamide) to the amino derivatives of bile acids, such as cholic acid and deoxycholic acid. researchgate.netunipi.it
The core design principle is that the bile acid's semi-cavity, adorned with hydroxyl groups, can create a chiral pocket that enhances enantioselection. sns.it The proline moiety, responsible for the catalytic activity via an enamine pathway, operates within this well-defined microenvironment. sns.it
Research into these hybrid catalysts has demonstrated that their effectiveness is highly dependent on several structural factors:
Absolute Configuration of Proline: The choice between L- and D-proline is critical to match the stereochemistry of the bile acid scaffold for optimal performance. sns.it
Position of the Proline Moiety: The catalytic outcome is sensitive to where the proline unit is attached to the cholestanic backbone (e.g., C3, C7, or C12 positions). sns.itresearchgate.net
Presence of Free Hydroxyl Groups: The hydroxyl groups on the steroid skeleton play a crucial role, likely by orienting the substrate within the chiral cavity through hydrogen bonding, which influences both activity and enantioselectivity. researchgate.netresearchgate.net
In a key study, these bile acid-proline conjugates were evaluated as organocatalysts in the asymmetric direct aldol (B89426) reaction between acetone (B3395972) and 4-nitrobenzaldehyde. researchgate.netunipi.it The findings revealed that a cholic acid derivative featuring a D-prolinamide moiety at the C-12 position, while retaining free hydroxyl groups at the C-3 and C-7 positions, was the most superior catalyst. researchgate.netunipi.it This specific design achieved complete conversion of the aldehyde substrate with an enantiomeric excess (ee) of up to 80%, even at a low catalyst loading of just 2 mol%. researchgate.netunipi.it
| Bile Acid Scaffold | Proline Derivative | Attachment Position | Key Structural Feature | Catalyst Loading (mol%) | Conversion (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|---|---|
| Cholic Acid | D-Prolinamide | C-12 | Free -OH at C-3 and C-7 | 2 | 100 | up to 80 |
Immobilized and Heterogeneous Proline Catalysts
While homogeneous organocatalysts are effective, their separation from the reaction mixture and subsequent reuse can be challenging. scirp.org To overcome these limitations and align with green chemistry principles, significant research has focused on the heterogenization of proline-based catalysts. researchgate.netresearchgate.net This involves immobilizing the chiral catalyst onto a solid support, which simplifies product isolation through simple filtration and facilitates catalyst recycling. scirp.orgmdpi.com
Various materials have been employed as supports for proline and its derivatives:
Polymeric Supports: Polystyrene, poly(ethylene glycol) (PEG), and poly(methyl methacrylate) (PMMA) have been used to anchor proline derivatives. scirp.orgresearchgate.netrsc.org For instance, trans-4-hydroxy-L-proline has been immobilized on a PEG support, creating a heterogeneous catalyst for asymmetric Mannich reactions. rsc.org In another approach, proline-functionalized PMMA nanoparticles with a magnetic core were designed for high recyclability and use in water. researchgate.net
Carbon-Based Materials: Graphene oxide (GO) has been used as a support where L-proline is anchored via covalent or non-covalent interactions, such as hydrogen bonding and ionic interactions. mdpi.com These GO-supported catalysts have shown excellent yield (96%) and high enantioselectivity (79%) in aldol reactions. mdpi.com
Inorganic Supports: Mesoporous silica (B1680970) (e.g., SBA-15) has been used to anchor proline derivatives, creating bifunctional catalysts for one-pot sequential reactions. rsc.org
The strategy of immobilization is not merely about anchoring the catalyst. The nature of the support and the linker used to attach the proline moiety can significantly influence the catalyst's performance. rsc.org In some cases, the supported catalyst exhibits enhanced activity or selectivity compared to its homogeneous counterpart. rsc.org For example, peptide catalysts containing D-proline, such as the D-Pro-Pro-Glu tripeptide, have been successfully immobilized on cross-linked polystyrene resin for use in flow reactors for conjugate addition reactions, achieving high diastereoselectivity (>99:1) and enantioselectivity (up to 98% ee). mdpi.com
| Catalyst System | Support Material | Reaction Type | Yield (%) | Stereoselectivity | Recyclability |
|---|---|---|---|---|---|
| Hyp-D-Phe Dipeptide | Polystyrene Resin | Direct Asymmetric Aldol | 97 | anti/syn 91:9 | Not specified |
| D-Pro-Pro-Glu Tripeptide | Cross-linked Polystyrene (PS) | Conjugate Addition | Not specified | syn/anti >99:1, up to 98% ee | >600 turnovers in flow |
| L-Proline | Graphene Oxide (GO) | Direct Asymmetric Aldol | 96 | 79% ee | Retained high performance for 7 cycles |
| trans-4-hydroxy-L-proline | Poly(ethylene glycol) (PEG) | Asymmetric Mannich Reaction | Moderate | Good ee | Activity decrease observed |
The development of these solid-supported catalysts represents a crucial step towards more sustainable and industrially viable asymmetric transformations, combining the catalytic efficiency of D-proline derivatives with the practical advantages of heterogeneous systems. researchgate.net
Spectroscopic and Analytical Characterization Methodologies
Chromatographic Techniques for Enantiomeric Purity Assessment
The separation of enantiomers is a critical challenge in chemical analysis. For proline and its derivatives, including Ethyl-D-proline, various chromatographic techniques have been developed to accurately determine the ratio of D- and L-enantiomers.
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a cornerstone for the enantiomeric separation of proline derivatives. researchgate.netnih.gov Polysaccharide-based CSPs, such as those commercialized under the Chiralpak brand, are frequently employed for this purpose. researchgate.netresearchgate.net These stationary phases create a chiral environment that allows for differential interaction with the D- and L-enantiomers, leading to their separation.
A common challenge in the analysis of proline and its simple esters is the lack of a strong ultraviolet (UV) chromophore, which hinders detection. researchgate.net To overcome this, pre-column derivatization is often performed using reagents that introduce a UV-active or fluorescent tag onto the molecule. researchgate.netjuniperpublishers.com For instance, reagents like 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) or benzoyl chloride react with the secondary amine of the proline ring to yield derivatives that can be readily detected. researchgate.netgoogle.comgoogle.com
The mobile phase composition is a critical parameter that is optimized to achieve good resolution. researchgate.net Typically, a mixture of a nonpolar solvent like hexane (B92381) and a polar organic solvent such as ethanol (B145695), often containing an acidic modifier like trifluoroacetic acid (TFA), is used in normal-phase chromatography. researchgate.netimpactfactor.org The resolution can be highly sensitive to the mobile phase composition, particularly the percentage of the alcohol modifier, which influences the hydrogen bonding interactions between the analyte and the CSP. researchgate.netnih.gov
| Chiral Stationary Phase (CSP) | Derivatizing Reagent | Mobile Phase | Detection Method | Reference |
|---|---|---|---|---|
| CHIRALPAK-IA | NBD-Cl | 0.1% Trifluoroacetic acid in Ethanol | UV at 464 nm | researchgate.netimpactfactor.org |
| Chiralpak AD-H | None (for Boc-proline) | Hexane, Ethanol, and 0.1% TFA | Not Specified | researchgate.netnih.gov |
| CHIRALCEL OX-3R | Benzoyl chloride | Gradient of Acetonitrile (B52724) and 0.05% Phosphoric Acid | UV at 210 nm | google.comgoogle.com |
| Hypersil BDS C18 (as RP-HPLC) | Marfey's Reagent | Not Specified | UV at 335 nm | juniperpublishers.com |
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers exceptional sensitivity and selectivity for quantifying amino acid enantiomers, even at trace levels within complex biological matrices. rsc.orgnih.gov This indirect method involves derivatizing the enantiomeric mixture with a chiral agent to form diastereomers. These diastereomers possess different physicochemical properties and can be separated on a standard, non-chiral reversed-phase column (e.g., a C18 column). rsc.orgmdpi.com
Several chiral derivatization agents have been developed for this purpose, including (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) and N-(4-nitrophenoxycarbonyl)-L-phenylalanine 2-methoxyethyl ester ((S)-NIFE). rsc.orgnih.govmdpi.com The (S)-NIFE reagent, in particular, has demonstrated excellent performance in terms of sensitivity and enantioselectivity for a wide range of amino acids. nih.gov Following separation by UPLC, the diastereomers are detected by a tandem mass spectrometer, which provides the high specificity needed for accurate quantification. nih.gov This method has been successfully applied to determine enantiomer ratios of proline and other amino acids in various samples. rsc.org
Gas Chromatography (GC) is another powerful technique for chiral separations, offering high resolution and sensitivity. sigmaaldrich.com For GC analysis of amino acids like this compound, derivatization is essential to increase the analyte's volatility and improve chromatographic peak shape. sigmaaldrich.comnih.gov A typical two-step derivatization involves esterification of the carboxylic acid group, followed by acylation of the secondary amine with a reagent such as trifluoroacetic anhydride (B1165640) (TFAA). sigmaaldrich.com The resulting volatile derivatives are then separated on a chiral GC column, for example, a cyclodextrin-based phase like Astec CHIRALDEX® G-TA. sigmaaldrich.com This approach allows for the baseline separation of D- and L-proline derivatives. tandfonline.com
Capillary Electrophoresis (CE) has emerged as a technique of choice for chiral analysis due to its high efficiency and versatility. mdpi.com In CE, enantiomeric resolution is achieved by adding a chiral selector to the background electrolyte (running buffer). mdpi.comuniversiteitleiden.nl Common chiral selectors for amino acid enantiomers include cyclodextrins and the macrocyclic antibiotic vancomycin. mdpi.com As with HPLC, derivatization with a fluorescent tag like (R)-(-)-4-(3-Isothiocyanatopyrrolidin-yl)-7-nitro-2,1,3-benzoxadiazole (NBD-PyNCS) is often employed to enable highly sensitive detection, such as laser-induced fluorescence. mdpi.comnih.gov
| Technique | Derivatization/Selector | Column/Buffer | Key Findings | Reference |
|---|---|---|---|---|
| Gas Chromatography (GC) | Methylation then Acetylation (with TFAA) | Astec CHIRALDEX® G-TA column | Enables separation of volatile proline derivatives. | sigmaaldrich.com |
| GC-MS | Heptafluorobutyl chloroformate then Methylamine | Capillary Chirasil-L-Val column | Cost-effective method for separating nine cyclic secondary amino acid enantiomers. | nih.gov |
| Capillary Electrophoresis (CE) | Chiral Selector: Heptakis(2,6-di-O-methyl)-β-cyclodextrin | 500 mM acetate (B1210297) buffer (pH 3.5) | Achieved separation of derivatized proline and hydroxyproline (B1673980) stereoisomers in under 10 minutes. | mdpi.com |
| CE | Chiral Selector: Vancomycin | Phosphate buffer (pH 4-7) | Baseline resolution of five N-acetyl amino acids, including proline. |
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Enantiomer Ratios
Mass Spectrometry (MS) for Molecular Characterization and Mechanistic Studies
Mass spectrometry is an indispensable analytical technique for determining the molecular weight of compounds and for probing reaction mechanisms by identifying transient intermediates.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Intermediates
Electrospray Ionization Mass Spectrometry (ESI-MS) is a particularly "soft" ionization technique that allows for the transfer of ions from solution to the gas phase with minimal fragmentation. nih.gov This makes it exceptionally well-suited for the study of reaction intermediates, which are often transient and fragile. mdpi.com Neutral molecules can also be analyzed by ESI-MS through protonation or cationization. nih.gov
In the context of proline-catalyzed reactions, ESI-MS has been effectively used to study mechanistic pathways. beilstein-journals.orgresearchgate.net By detecting and characterizing key intermediates, researchers can gain a deeper understanding of the reaction steps. beilstein-journals.orgresearchgate.net To enhance the sensitivity of ESI-MS for proline derivatives, which may have a weak ESI response, a "charge-tagging" strategy has been developed. beilstein-journals.orgresearchgate.net This involves attaching a permanently charged group to the proline molecule, ensuring a strong signal for the catalyst and any species derived from it. beilstein-journals.orgresearchgate.net
For instance, in studies of the L-proline-catalyzed inverse crossed aldol (B89426) reaction, ESI-MS has enabled the observation of key intermediates consistent with the List–Houk mechanism for enamine catalysis. beilstein-journals.org The use of a charge-tagged proline derivative significantly enhanced the signal abundances of all catalyst-derived species, allowing for their detection and characterization through gas-phase fragmentation. beilstein-journals.orgresearchgate.net
| Application of ESI-MS in Proline Catalysis | Key Findings | Reference |
| Mechanistic study of the inverse crossed aldol reaction | Detection and characterization of two key intermediates of the List–Houk mechanism. | beilstein-journals.org |
| Development of a charge-tagged proline catalyst | Significantly enhanced ESI signal abundances for all catalyst-derived species. | beilstein-journals.orgresearchgate.net |
| Monitoring temporal evolution of intermediates | Achieved using a microreactor continuous-flow technique coupled with ESI-MS. | beilstein-journals.orgresearchgate.net |
Vibrational Spectroscopy (FTIR) for Functional Group Analysis and Interaction Studies
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups within a molecule and studying intermolecular interactions. It operates by measuring the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies corresponding to different chemical bonds. upi.edu
For an ester like this compound, the FTIR spectrum is characterized by several key absorption bands. The most prominent of these is the C=O stretching vibration of the ester group, which typically appears as a sharp, intense peak in the range of 1670 to 1780 cm⁻¹. pressbooks.pub Saturated esters, for example, generally show this C=O absorbance around 1735 cm⁻¹. pressbooks.pub
In addition to the carbonyl stretch, esters also exhibit two strong absorbances in the 1300 to 1000 cm⁻¹ region, which arise from the C-O portion of the functional group. pressbooks.pubspectroscopyonline.com These characteristic peaks, often referred to as the "Rule of Three" for esters, correspond to the C=O stretch, a C-C-O stretch, and an O-C-C stretch. spectroscopyonline.com
FTIR spectroscopy is also valuable for studying the interactions of proline and its derivatives. For example, it has been used to characterize the formation of cocrystals between non-steroidal anti-inflammatory drugs (NSAIDs) and L-proline, where changes in the vibrational spectra indicate the formation of hydrogen bonds and new crystalline phases. japsonline.com
| Vibrational Mode | Typical Wavenumber (cm⁻¹) for Saturated Esters | Reference |
| C=O Stretch | 1735 - 1755 | pressbooks.pubspectroscopyonline.com |
| Asymmetric C-C-O Stretch | 1160 - 1210 | spectroscopyonline.com |
| O-C-C Stretch | 1030 - 1100 | spectroscopyonline.com |
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chirality Assessment
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that are fundamental for assessing the stereochemistry of chiral molecules like this compound. scribd.commgcub.ac.in These methods are based on the differential interaction of chiral substances with left- and right-circularly polarized light. scribd.commgcub.ac.in
Optical Rotatory Dispersion (ORD) measures the variation of the angle of optical rotation of a substance with the wavelength of light. slideshare.net An ORD curve is a plot of specific or molecular rotation against wavelength. scribd.com
Circular Dichroism (CD) is the differential absorption of left- and right-circularly polarized light. scribd.com A CD spectrum plots the difference in absorption (or molar ellipticity) against wavelength. scribd.com
A key feature in both ORD and CD spectra is the Cotton effect , which is the characteristic change in the ORD and/or CD curve in the vicinity of an absorption band of a chromophore. bhu.ac.in The sign of the Cotton effect can often be correlated with the absolute configuration of the chiral center. scribd.com For amino acids, a positive Cotton effect for the carboxy-chromophore is typically indicative of the L-configuration. rsc.org
These techniques have been applied to proline and its derivatives to confirm their absolute configuration. rsc.org For poly(this compound), CD and ORD spectroscopy, in conjunction with NMR, have been used to characterize its helical conformations. umich.edu The combination of these techniques provides a comprehensive picture of the chiral and conformational properties of the molecule. umich.edu
| Technique | Principle | Application |
| Optical Rotatory Dispersion (ORD) | Measures the change in optical rotation with wavelength. slideshare.net | Determining absolute configuration and studying conformational changes. scribd.com |
| Circular Dichroism (CD) | Measures the differential absorption of left and right circularly polarized light. scribd.com | Assessing chirality and secondary structure of molecules. frontiersin.org |
Computational and Theoretical Studies on Ethyl D Proline and Proline Analogues
Conformational Energy Calculations and Analysis
Conformational energy calculations are essential for understanding the three-dimensional structures that molecules like Ethyl-D-proline prefer to adopt. These calculations map the potential energy of a molecule as a function of its geometry, identifying the most stable arrangements (conformations). For proline and its analogues, this analysis is particularly important due to the constrained nature of the pyrrolidine (B122466) ring, which significantly influences the backbone of peptides and the structure of polymers. mdpi.comsigmaaldrich.com
Theoretical conformational energy calculations have been instrumental in predicting the steric effects of substituents on the helical structures of poly(L-prolines). umich.edu These predictions have been confirmed and expanded upon through experimental studies on polymers such as poly(cis-5-ethyl-D-proline). umich.eduumich.edu
Spectroscopic studies combined with theoretical calculations have identified two primary helical conformations for poly(cis-5-ethyl-D-proline), which are analogous to the well-known form I and form II helices of poly(L-proline). umich.edu These forms are distinguished by the configuration of their amide bonds. umich.edu
Form I (cis-amide): In this conformation, the pyrrolidine ring is likely to adopt a Β + Γ − -puckered shape. umich.edu
Form II (trans-amide): This form appears to have a carbonyl group oriented more perpendicularly to the helical axis compared to what is seen in poly(L-proline) form II. umich.edu The pyrrolidine ring in this conformation is likely Β + -puckered. umich.edu
Regardless of the helical form, the side-chain ethyl groups show a preference for an anti conformation relative to the C5-H bond. umich.edu
| Property | Poly(cis-5-ethyl-D-proline) Form I | Poly(cis-5-ethyl-D-proline) Form II | Reference |
| Amide Bond | cis | trans | umich.edu |
| Pyrrolidine Ring Pucker | Β + Γ − | Β + | umich.edu |
| Ethyl Side-Chain | Prefers anti conformation | Prefers anti conformation | umich.edu |
| Structural Analogue | Poly(L-proline) Form I | Poly(L-proline) Form II | umich.edu |
Density Functional Theory (DFT) for Reaction Mechanism Elucidation
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organocatalytic reactions, offering a balance of accuracy and computational cost suitable for complex systems. diva-portal.orgcore.ac.uk It is widely used to investigate the mechanisms of reactions catalyzed by proline and its analogues, providing detailed insights into the structures and energies of transition states. core.ac.ukresearchgate.net This understanding is crucial for explaining how these catalysts work and for designing new, more efficient catalysts. core.ac.uk The application of DFT allows for the mapping of the entire potential energy surface of a reaction, identifying the most probable pathways. diva-portal.orgmdpi.com
By calculating the potential energy surface (PES), researchers can model the entire course of a catalytic reaction, from reactants to products, via transition states. diva-portal.orgresearchgate.net For proline-catalyzed reactions, such as the aldol (B89426) reaction, DFT studies have elucidated the key enamine mechanism. researchgate.netacs.org These analyses often include corrections for solvent effects, which can be critical for accurately reproducing experimental results, as solvents can stabilize charged intermediates and alter reaction barriers. diva-portal.orgacs.org For example, in the proline-catalyzed aldol reaction between acetone (B3395972) and acetaldehyde (B116499), calculations showed that an ionizing solvent like DMSO helps to lower a significant energy barrier by stabilizing separated charges, thus facilitating the reaction. acs.org The analysis of the PES helps identify the rate-determining step of the reaction. researchgate.net
A primary focus of computational studies on proline-based catalysts is to understand the origin of stereoselectivity. diva-portal.org DFT calculations are used to model the transition states leading to different stereoisomers. The energy difference between these competing transition states determines the stereochemical outcome of the reaction. core.ac.uk
In proline-catalyzed reactions, stereoselectivity is often governed by a combination of steric hindrance and non-covalent interactions, such as hydrogen bonding. libretexts.orgresearchgate.net For instance, in the classic proline-catalyzed aldol reaction, the stereochemical outcome is explained by the Houk-List model, where the carboxylic acid group of proline forms a hydrogen bond with the acceptor aldehyde in the transition state. This interaction, combined with steric repulsion, favors one facial attack over the other, leading to high enantioselectivity. researchgate.netmdpi.com The specific geometry of the proline analogue, such as the position of a substituent like an ethyl group, can influence the stability of these transition states and thus alter or enhance the stereoselectivity. libretexts.org
The following table presents data from a DFT study on the proline-catalyzed aldol reaction between cyclopentanone (B42830) and 4-nitrobenzaldehyde, illustrating how computational methods can predict stereochemical outcomes.
| Transition State | Relative Free Energy (kcal/mol) | Predicted Product Ratio (anti:syn) | Reference |
| TS-anti (Re-face attack) | 0.0 | >99:1 | mdpi.com |
| TS-syn (Re-face attack) | +3.1 | mdpi.com | |
| TS-anti (Si-face attack) | +2.7 | mdpi.com | |
| TS-syn (Si-face attack) | +3.2 | mdpi.com |
Potential Energy Surface Analysis of Catalytic Reactions
Molecular Modeling and Simulation of Proline-Containing Systems
Molecular modeling and simulations, including molecular dynamics (MD), are used to study the dynamic behavior of proline-containing systems, from small peptides to large proteins. nih.govacs.orgnih.gov These methods provide insights into conformational flexibility, the role of solvent, and the intricate network of interactions that define the system's structure and function. nih.govacs.org The unique conformational rigidity of the proline ring makes it a critical residue for controlling the structure of peptides and proteins. wikipedia.org
Proline is unique among the proteinogenic amino acids because its nitrogen atom is part of the pyrrolidine ring and, when in a peptide bond, lacks a hydrogen atom to donate for hydrogen bonding. mdpi.comsigmaaldrich.com It can, however, act as a hydrogen bond acceptor. wikipedia.org This property has profound implications for the secondary structure of proteins. mdpi.comwikipedia.org
Steric and Stereoelectronic Effects on Conformation
The conformational landscape of proline and its analogues is richly complex, governed by a delicate interplay of steric and stereoelectronic effects. These forces dictate the puckering of the five-membered pyrrolidine ring and the rotational preference around the peptide bond preceding the proline residue (the ω angle), which can adopt either a cis or trans conformation. In the context of this compound, while direct computational studies are scarce, a comprehensive understanding can be built by examining the extensive research on proline and its substituted analogues. The principles derived from these studies can be extrapolated to predict the conformational behavior of this compound.
The pyrrolidine ring of proline is not planar and typically adopts one of two major puckered conformations: Cγ-endo (down pucker) or Cγ-exo (up pucker). researchgate.net The nomenclature "up" and "down" is relative to the Cα-carboxyl group. The ring pucker is intimately linked to the main chain dihedral angles (φ and ψ) and the cis/trans isomerization of the preceding peptide bond. scispace.comnih.gov
Steric Effects
Steric hindrance is a primary determinant of conformational preference in proline analogues. The substitution pattern on the pyrrolidine ring can create significant steric clashes that favor one pucker over the other. acs.org For instance, a bulky substituent at the C4 position will generally prefer a pseudoequatorial orientation to minimize steric strain. acs.orgcaltech.edu In the case of (4R)-methylproline, this steric demand leads to a preference for the endo ring pucker, while the (4S)-methylproline diastereomer favors the exo pucker. caltech.edu
For this compound, the key steric influence comes from the N-ethyl group. N-alkylation of proline introduces additional steric bulk around the nitrogen atom, which can influence the cis/trans equilibrium of the preceding peptide bond. rsc.org In a polypeptide chain, the trans conformation is generally favored for most amino acids due to severe steric clashes between adjacent Cα atoms in the cis form. For proline, this difference is less pronounced, but the trans isomer is still generally more stable. acs.org The presence of an N-ethyl group would introduce new steric interactions that could further modulate this equilibrium.
Stereoelectronic Effects
Stereoelectronic effects, which involve the spatial arrangement of orbitals, are also crucial in dictating the conformation of proline analogues. One of the most significant stereoelectronic interactions is the gauche effect . When an electronegative substituent is present on the ring, such as fluorine at the C4 position, it tends to adopt a gauche orientation relative to the nitrogen atom's lone pair or the Cα-carboxyl group. caltech.edu This effect can override simple steric considerations. For example, an electron-withdrawing substituent at the 4R position stabilizes the Cγ-exo pucker, while a 4S substituent favors the Cγ-endo pucker.
Another critical stereoelectronic factor is the n→π interaction. This involves the delocalization of electron density from the lone pair of a carbonyl oxygen (Oi-1) to the antibonding orbital (π) of the subsequent carbonyl carbon (C'i). researchgate.netraineslab.com The geometry of the proline ring pucker significantly influences the feasibility of this interaction. The Cγ-exo pucker, often favored by 4R-substituted prolines with electron-withdrawing groups, preorganizes the backbone in a way that enhances the n→π* interaction, thereby stabilizing the trans conformation of the peptide bond. nih.govrsc.org Conversely, the Cγ-endo pucker is less favorable for this interaction. researchgate.net
The table below summarizes the influence of different substituents at the 4-position of L-proline on the ring pucker preference, which is a direct consequence of these steric and stereoelectronic effects. For D-proline analogues, the preferences would be inverted.
| Substituent (at C4 of L-Proline) | Type of Effect | Preferred Ring Pucker | Consequence | Reference |
| Methyl (4R) | Steric | endo | Avoids steric clash | caltech.edu |
| Methyl (4S) | Steric | exo | Avoids steric clash | caltech.edu |
| Fluoro (4R) | Stereoelectronic (Gauche) | exo | Stabilizes trans amide via n→π* | acs.org |
| Fluoro (4S) | Stereoelectronic (Gauche) | endo | Disfavors trans amide | acs.org |
| Hydroxy (4R) | Stereoelectronic | exo | Stabilizes collagen triple helix | nih.gov |
| Nitrobenzoate (4R) | Stereoelectronic (strong) | exo | Strongly promotes trans amide | nih.gov |
| Nitrobenzoate (4S) | Stereoelectronic (strong) | endo | nih.gov |
This table is based on data for L-proline analogues. For the corresponding D-proline analogues, the stereochemical descriptors (R/S) for the substituent would lead to the opposite ring pucker preference.
In this compound, the primary substitution is at the nitrogen atom. While this doesn't directly involve the gauche effect in the same way as a C4 substituent, the N-ethyl group will have significant steric and electronic consequences. The ethyl group is electron-donating, which can influence the electronic properties of the amide bond. Computational studies on N-acetylproline methyl ester and its derivatives have shown that both hyperconjugative and steric effects are key in determining the conformational equilibrium. beilstein-journals.org It is reasonable to infer that the N-ethyl group in this compound would sterically disfavor the cis conformation of the preceding peptide bond even more than in proline itself, thus increasing the trans/cis ratio. The precise effect on the ring pucker would depend on the interplay between the steric demands of the ethyl group and the inherent preferences of the D-proline ring.
The following table presents data from computational studies on related proline derivatives, illustrating the energy differences between conformers.
| Compound | Conformer Comparison | Energy Difference (kcal/mol) | Method/Solvent | Reference |
| N-acetyl-L-proline methyl ester | cis vs. trans amide | trans more stable by ~0.7 | DFT | raineslab.com |
| (2S,4R)-4-methylproline | endo vs. exo pucker | endo more stable by 1.4 | DFT | caltech.edu |
| (2S,4S)-4-methylproline | endo vs. exo pucker | exo more stable by 1.7 | DFT | caltech.edu |
| β-proline tetrapeptide | endo vs. exo pucker | endo more stable by 1.2 | QM/DMSO | nih.gov |
These examples underscore how subtle changes in substitution and stereochemistry lead to distinct energetic preferences for different conformations. For this compound, a detailed computational analysis would be necessary to quantify the precise energy landscapes, but the foundational principles of steric and stereoelectronic effects provide a robust framework for predicting its conformational behavior.
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Routes to Ethyl-D-proline and its Derivatives
The development of efficient and stereoselective synthetic methodologies is paramount for the widespread application of this compound and its derivatives. Current research is focused on moving beyond classical multi-step procedures to more elegant and atom-economical routes.
One promising area is the use of asymmetric catalytic hydrogenation. For instance, a patented method describes the synthesis of D-proline through the asymmetric catalytic hydrogenation of pyrrolidine-2-formaldehyde using a chiral iridium catalyst, followed by oxidation. google.com This approach, which boasts high optical purity and the potential for catalyst recycling, could be adapted for the synthesis of N-substituted proline derivatives like this compound by starting with appropriately N-alkylated precursors. A similar strategy involves the preparation of (R)-1-methylpyrrolidine-2-carbaldehyde from 1-mthis compound hydrochloride, which is then converted to an acrylate (B77674) derivative. google.com This highlights the feasibility of synthesizing N-alkylated D-proline derivatives through chiral pool synthesis.
Another avenue of exploration involves the late-stage functionalization of proline-containing peptides. A recent study demonstrated a copper-catalyzed Shono-type oxidation that allows for the C5-functionalization of proline residues within a peptide sequence. nih.gov This methodology could potentially be applied to peptides containing D-proline to introduce an ethyl group at the nitrogen, offering a novel route to this compound-containing peptides post-synthesis.
Future efforts will likely focus on developing catalytic systems that can directly and enantioselectively ethylate the nitrogen of a proline ring, potentially through reductive amination of D-proline with acetaldehyde (B116499) under mild and environmentally friendly conditions.
Development of Highly Efficient and Stereoselective Organocatalytic Systems
D-proline and its derivatives are well-established as powerful organocatalysts for a wide range of asymmetric transformations. researchgate.net The N-ethyl substituent in this compound can significantly modulate the catalyst's solubility, steric environment, and electronic properties, thereby influencing its activity and selectivity.
Research in this area is geared towards designing and screening this compound-based catalysts for key organic reactions. The performance of substituted proline esters in Michael reactions has been investigated, revealing that modifications to the ester group can significantly impact enantioselectivity. researchgate.net For example, while a simple methyl ester of a substituted proline gave low enantiomeric excess (e.e.), a more sterically demanding t-butyl ester improved the e.e. considerably in the addition of isobutyraldehyde (B47883) to a vinyl sulphone. researchgate.net This suggests that the ethyl group on the nitrogen of this compound could similarly influence the outcome of such reactions.
The following table summarizes the performance of various proline derivatives in the Michael reaction, illustrating the sensitivity of stereoselectivity to the catalyst structure.
| Catalyst | Yield (%) | e.e. (%) |
| Substituted Proline Methyl Ester | 99 | 10 (R) |
| Substituted Proline Isopropyl Ester | 93 | 42 (R) |
| Substituted Proline t-Butyl Ester | 97 | 52 (R) |
| Commercially Available Proline Derivative | 77 | 78 (R) |
| Data sourced from a study on substituted proline esters as organocatalysts in the Michael reaction of aldehydes/ketones and vinylsulphones. researchgate.net |
Future work will likely involve the systematic evaluation of this compound and its ester derivatives as catalysts in a broader array of asymmetric reactions, such as aldol (B89426) and Mannich reactions, to fully map their catalytic potential. nih.govlibretexts.org The development of computational models to predict the stereochemical outcomes of reactions catalyzed by this compound will also be a significant area of advancement.
Integration into Advanced Materials Science
The incorporation of chiral building blocks like this compound into materials can impart unique properties, leading to applications in areas such as chiral recognition, catalysis, and biomedicine.
One area of active research is the synthesis of functional polymers. A study on the polymerization of cis-5-ethyl-D-proline N-carboxyanhydride demonstrated the feasibility of creating optically active poly(cis-5-ethyl-D-proline). umich.edu Such polymers, with their defined helical structures influenced by the ethyl-substituted proline monomer, could find use as chiral stationary phases for chromatography or as scaffolds for asymmetric catalysis. Research into the polymerization and conformational studies of poly(trans-3-ethyl-D-proline) further underscores the interest in how ethyl substitution on the proline ring affects polymer structure and properties. acs.org
The functionalization of nanoparticles with proline derivatives is another emerging trend. L-proline has been successfully anchored onto the surface of magnetic nanoparticles to create a recyclable catalyst for asymmetric Mannich reactions. researchgate.net Similarly, proline-functionalized nanogels have been developed as catalytic systems for aldol reactions in water. tandfonline.comresearchgate.net These approaches could be extended to this compound, potentially leading to robust and reusable catalysts with tailored activities. The use of amino acids to reduce metal ions and stabilize the resulting nanoparticles also presents a green synthetic route to functional nanomaterials. acs.orgnih.gov
Future research will likely explore the use of this compound in the synthesis of metal-organic frameworks (MOFs) with chiral pores for enantioselective separations, as well as in the development of responsive "smart" materials that change their properties in response to external stimuli.
Interdisciplinary Applications in Chemical Biology and Supramolecular Chemistry
The unique structural features of this compound make it an attractive building block for applications at the interface of chemistry and biology.
In chemical biology, the incorporation of unnatural amino acids like this compound into peptides can significantly impact their conformation, stability, and biological activity. mdpi.com D-proline ethyl ester hydrochloride is utilized as a building block in the synthesis of peptides and other bioactive molecules, where its chirality is crucial for achieving the desired biological effect. researchgate.net The N-ethyl group can modulate the peptide's lipophilicity, potentially enhancing its cell permeability or influencing its interaction with biological targets. The "proline editing" approach, where hydroxyproline (B1673980) residues in a synthesized peptide are chemically modified, offers a powerful tool for creating diverse proline analogs, and could be adapted to generate this compound within a peptide sequence. acs.org
In supramolecular chemistry, the ability of proline derivatives to form well-defined intermolecular interactions is being harnessed to create complex, self-assembling systems. mdpi.com Proline-based tectons (molecular building blocks) can form a variety of supramolecular synthons (patterns of intermolecular interactions) through hydrogen bonding. mdpi.com The N-ethyl group in this compound can influence these interactions, directing the self-assembly into specific architectures. For example, proline-functionalized lipopeptides have been shown to self-assemble into micelles or fibrils, with the resulting nanostructures exhibiting catalytic activity. beilstein-journals.org The rational design of short polyproline helices with functional groups has also led to the creation of porous supramolecular peptide frameworks. chemrxiv.org Future work in this area could involve the use of this compound to create novel supramolecular polymers, gels, and cages with applications in molecular recognition, controlled release, and catalysis. rsc.orgsioc-journal.cn
Q & A
Q. How can researchers design a reproducible synthesis protocol for Ethyl-D-proline?
- Methodological Answer : To ensure reproducibility, outline reaction conditions (solvent, temperature, catalysts), purification steps (e.g., column chromatography, recrystallization), and characterization methods (NMR, IR, mass spectrometry). Include a stepwise validation process, such as comparing yields and spectral data with published benchmarks. For chiral purity, employ chiral HPLC or polarimetry .
- Example Table :
| Parameter | Optimal Condition | Validation Metric |
|---|---|---|
| Solvent | Anhydrous THF | Purity via NMR (>98%) |
| Catalyst | Pd/C (5% wt) | Yield (75-85%) |
| Chiral Purity Check | Chiral HPLC (Daicel column) | Enantiomeric ratio (≥99:1) |
Q. What analytical techniques are most effective for confirming the enantiomeric purity of this compound?
- Methodological Answer : Use a combination of:
- Chiral HPLC : Select columns with chiral stationary phases (e.g., cellulose derivatives) and validate resolution parameters .
- NMR with Chiral Solvating Agents : Employ europium-based shift reagents to distinguish enantiomers in spectra .
- Optical Rotation : Compare observed values with literature data under standardized conditions (concentration, solvent, wavelength) .
Q. How should researchers address variability in physicochemical property measurements (e.g., solubility, stability) of this compound?
- Methodological Answer : Standardize protocols by:
- Replicating measurements under controlled conditions (temperature, pH).
- Using validated reference standards for calibration.
- Reporting uncertainties (e.g., ±SD) and statistical outliers in datasets .
Advanced Research Questions
Q. How can contradictions in reported biological activities of this compound across studies be resolved?
- Methodological Answer : Conduct a systematic review to identify confounding variables (e.g., assay conditions, cell lines). Perform meta-analysis using tools like RevMan to aggregate data, assess heterogeneity (I² statistic), and apply sensitivity analyses. Experimental replication under standardized protocols is critical .
- Example Framework :
1. Define inclusion/exclusion criteria for studies.
2. Extract data on IC₅₀, dose-response curves, and assay parameters.
3. Statistically compare variances using ANOVA or mixed-effects models.
Q. What computational strategies optimize reaction conditions for this compound synthesis while minimizing racemization?
- Methodological Answer : Combine density functional theory (DFT) calculations to model transition states and identify racemization pathways. Validate predictions experimentally via kinetic studies (e.g., monitoring enantiopurity over time using chiral HPLC). Tools like Gaussian or ORCA are recommended for modeling .
Q. How can this compound’s pharmacokinetic data be integrated into broader proline derivative research?
- Methodological Answer : Use comparative pharmacokinetic modeling :
- Normalize data (e.g., AUC, Cₘₐₓ) across studies using body weight/surface area.
- Apply machine learning (e.g., random forests) to identify structural determinants of bioavailability.
- Cross-reference with proteomics data to assess transporter interactions (e.g., peptide transporters) .
Ethical and Methodological Considerations
Q. What ethical guidelines apply to in vivo studies involving this compound?
- Methodological Answer : Adhere to institutional animal care protocols (IACUC) or human ethics committees (IRB) for clinical trials. Key steps:
- Obtain informed consent for human participants.
- Justify sample sizes via power analysis to minimize animal use.
- Report adverse events transparently in publications .
Q. How should researchers design a robust QSAR study for this compound derivatives?
- Methodological Answer : Follow these steps:
Curate a dataset with structural descriptors (e.g., logP, molecular weight) and activity data.
Apply feature selection (e.g., LASSO regression) to avoid overfitting.
Validate models using cross-validation (k-fold) and external test sets .
Data Management and Reporting
Q. What frameworks ensure transparency in reporting synthetic yields and characterization data?
- Methodological Answer : Use the MIChI (Minimum Information for Chemical Investigations) guidelines:
- Document raw spectral data in appendices.
- Provide accession codes for public repositories (e.g., ChemSpider).
- Disclose instrumentation calibration dates and software versions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
